molecular formula C18H16N2O2 B12696551 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one CAS No. 72237-94-6

2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one

Cat. No.: B12696551
CAS No.: 72237-94-6
M. Wt: 292.3 g/mol
InChI Key: PHHARXZXERDTMG-UHFFFAOYSA-N
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Description

2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one is a complex organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3318 This compound is characterized by its unique pyrido[4,3-B]carbazol structure, which includes methoxy and dimethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of p-toluenesulfonic acid in toluene to facilitate the cyclization process . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific pyrido[4,3-B]carbazol structure

Properties

CAS No.

72237-94-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

9-methoxy-5,11-dimethyl-2,6-dihydropyrido[4,3-b]carbazol-1-one

InChI

InChI=1S/C18H16N2O2/c1-9-12-6-7-19-18(21)16(12)10(2)15-13-8-11(22-3)4-5-14(13)20-17(9)15/h4-8,20H,1-3H3,(H,19,21)

InChI Key

PHHARXZXERDTMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=O)C2=C(C3=C1NC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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